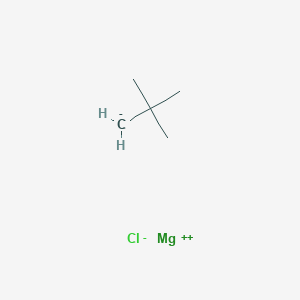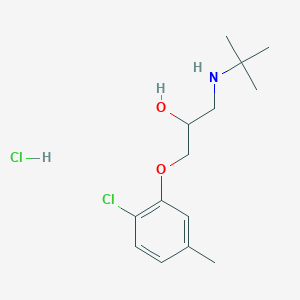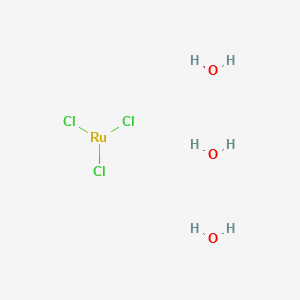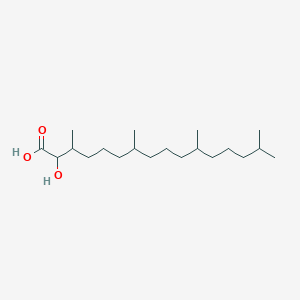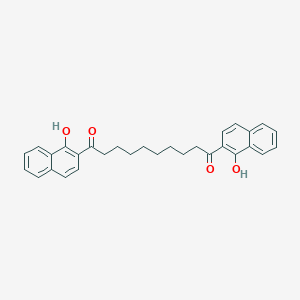
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione, also known as BHND, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields, including organic electronics, photovoltaics, and biomedical research. BHND is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structure, which contains two naphthyl rings connected by a decane chain.
Wirkmechanismus
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione is believed to function as a charge transport material in OLEDs and OPVs, facilitating the movement of electrons and holes across the device. 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione has a high electron affinity and can efficiently transport electrons, making it an ideal candidate for use in electron transport layers. Additionally, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione can form stable charge transfer complexes with other organic molecules, further enhancing its charge transport properties.
Biochemische Und Physiologische Effekte
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione has also been studied for its potential biochemical and physiological effects. In vitro studies have shown that 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione can inhibit the growth of cancer cells, including breast cancer and lung cancer cells, by inducing apoptosis and cell cycle arrest. 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione has also been shown to possess antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione is its ease of synthesis and purification, which makes it a readily available and cost-effective material for laboratory experiments. Additionally, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione exhibits good solubility in common organic solvents, making it easy to handle and process. However, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione is also highly sensitive to air and moisture, which can affect its performance in electronic devices. Furthermore, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione's potential toxicity and biocompatibility issues need further investigation before it can be used in biomedical applications.
Zukünftige Richtungen
There are several potential future directions for 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione research. One area of interest is the development of 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione-based materials for use in organic electronic devices, such as OLEDs and OPVs. Another area of interest is the investigation of 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione's potential therapeutic applications, particularly in the treatment of cancer and oxidative stress-related diseases. Additionally, further studies are needed to determine the toxicity and biocompatibility of 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione, which will be crucial for its future use in biomedical applications.
Synthesemethoden
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione can be synthesized using a variety of methods, including oxidative coupling of two naphthols, Friedel-Crafts acylation of naphthalene, and palladium-catalyzed coupling of naphthyl halides with alkynes. The most commonly used method involves the oxidative coupling of 1-hydroxy-2-naphthyl groups using a copper catalyst in the presence of oxygen or air.
Wissenschaftliche Forschungsanwendungen
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione has been extensively studied for its potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione-based OLEDs have been shown to exhibit high efficiency, low operating voltage, and good stability, making them a promising alternative to traditional inorganic LEDs. Similarly, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione-based OPVs have demonstrated high power conversion efficiency, good stability, and low cost, making them a potential candidate for large-scale solar energy production.
Eigenschaften
CAS-Nummer |
13379-63-0 |
|---|---|
Produktname |
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione |
Molekularformel |
C30H30O4 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
1,10-bis(1-hydroxynaphthalen-2-yl)decane-1,10-dione |
InChI |
InChI=1S/C30H30O4/c31-27(25-19-17-21-11-7-9-13-23(21)29(25)33)15-5-3-1-2-4-6-16-28(32)26-20-18-22-12-8-10-14-24(22)30(26)34/h7-14,17-20,33-34H,1-6,15-16H2 |
InChI-Schlüssel |
MGUCPTJBPMXWSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)CCCCCCCCC(=O)C3=C(C4=CC=CC=C4C=C3)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)CCCCCCCCC(=O)C3=C(C4=CC=CC=C4C=C3)O |
Andere CAS-Nummern |
13379-63-0 |
Synonyme |
1,10-Bis(1-hydroxynaphthalen-2-yl)decane-1,10-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



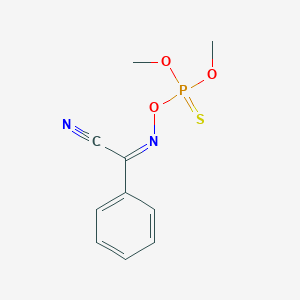

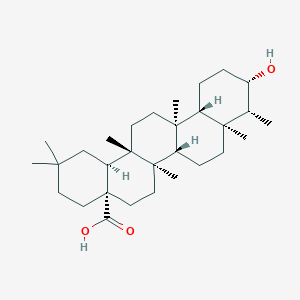
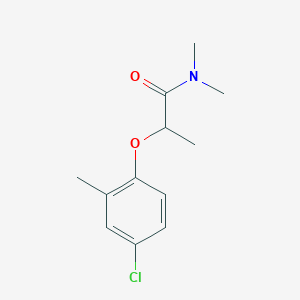
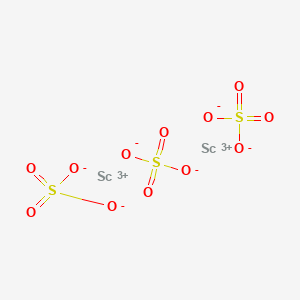
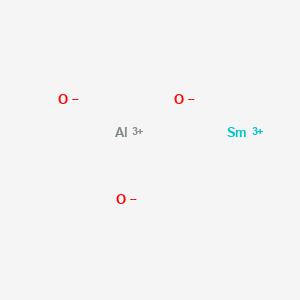
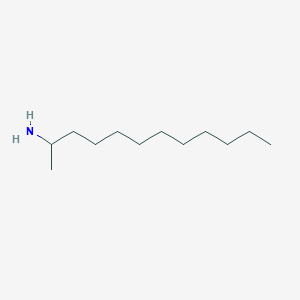
![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
